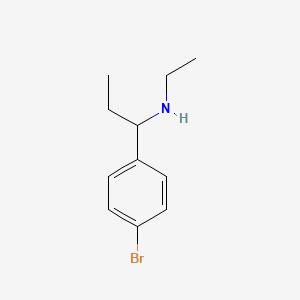

1-(4-Bromophenyl)-N-ethylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromophenyl)-N-ethylpropan-1-amine, or 4-BNEPA, is an organic compound with a unique structure and a wide range of applications in scientific research. It is a brominated amine that can be synthesized in the laboratory and has been studied extensively for its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis of Heterocycles

The compound has been used as a precursor in the synthesis of heterocycles. For example, the reaction of o-Bromophenyl isocyanide with primary amines under catalysis yields 1-substituted benzimidazoles, showcasing its utility in constructing complex molecular architectures with potential applications in drug development and materials science (Lygin & Meijere, 2009).

Crystal Structure Analysis

The compound's derivatives have been analyzed for their crystal structures to understand the influence of substituents on molecular and supramolecular geometries. This research has implications for the design of materials with specific physical properties, such as molecular electronics or photonics (Rajput, Sanphui, & Biradha, 2007).

Nonlinear Optical Studies

Derivatives of the compound have been synthesized and characterized, including their nonlinear optical properties through experimental and theoretical approaches. Such studies are crucial for the development of materials for optoelectronic applications (Tamer et al., 2016).

Luminescent Materials for Explosive Detection

Covalent-organic polymers (COPs) synthesized from monomers related to 1-(4-Bromophenyl)-N-ethylpropan-1-amine exhibit high sensitivity and fast response to nitroaromatic explosives. These materials have potential applications in security and environmental monitoring by detecting explosives and other organic molecules at low concentrations (Xiang & Cao, 2012).

Safety-Catch Nitrogen Protecting Group

The compound has been utilized as a safety-catch nitrogen protecting group in peptide synthesis. This application is valuable in the pharmaceutical industry for the development of peptide-based drugs, as it allows for the selective activation and deprotection of amines under mild conditions (Surprenant & Lubell, 2006).

Mécanisme D'action

Mode of Action

It is known that the compound can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one of which is a boron compound, under the influence of a palladium catalyst .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in carbon-carbon bond formation .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-N-ethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-3-11(13-4-2)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQJEEMOEQKIAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)NCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586097 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-ethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915923-68-1 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-ethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)

![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)

![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)